molecular formula C12H10Cl4N2O2 B14720522 1,1'-(2,3-Dihydroquinoxaline-1,4-diyl)bis(2,2-dichloroethanone) CAS No. 6798-71-6

1,1'-(2,3-Dihydroquinoxaline-1,4-diyl)bis(2,2-dichloroethanone)

Katalognummer: B14720522
CAS-Nummer: 6798-71-6
Molekulargewicht: 356.0 g/mol
InChI-Schlüssel: VWCLKJUFZYYLSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(2,2-dichloroethanone) is a chemical compound with a complex structure that includes a quinoxaline core and two dichloroethanone groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(2,2-dichloroethanone) typically involves the reaction of quinoxaline derivatives with dichloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards.

Analyse Chemischer Reaktionen

Types of Reactions

1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(2,2-dichloroethanone) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the dichloroethanone groups into other functional groups such as alcohols or amines.

    Substitution: The chlorine atoms in the dichloroethanone groups can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with carboxylic acid or ketone groups, while reduction can produce alcohol or amine derivatives.

Wissenschaftliche Forschungsanwendungen

1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(2,2-dichloroethanone) has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used to study enzyme interactions and inhibition. Its ability to form stable complexes with proteins makes it a valuable tool for biochemical studies.

    Medicine: The compound has potential applications in drug discovery and development. Its derivatives may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory effects.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of specialty chemicals, agrochemicals, and materials science.

Wirkmechanismus

The mechanism of action of 1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(2,2-dichloroethanone) involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,1’-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)bis(2-propen-1-one): This compound has a similar quinoxaline core but with different substituents, leading to distinct chemical properties and applications.

    1,1’-(6,7-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)bisprop-2-en-1-one:

Uniqueness

1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(2,2-dichloroethanone) is unique due to its specific combination of dichloroethanone groups and the quinoxaline core. This structure imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Eigenschaften

CAS-Nummer

6798-71-6

Molekularformel

C12H10Cl4N2O2

Molekulargewicht

356.0 g/mol

IUPAC-Name

2,2-dichloro-1-[4-(2,2-dichloroacetyl)-2,3-dihydroquinoxalin-1-yl]ethanone

InChI

InChI=1S/C12H10Cl4N2O2/c13-9(14)11(19)17-5-6-18(12(20)10(15)16)8-4-2-1-3-7(8)17/h1-4,9-10H,5-6H2

InChI-Schlüssel

VWCLKJUFZYYLSW-UHFFFAOYSA-N

Kanonische SMILES

C1CN(C2=CC=CC=C2N1C(=O)C(Cl)Cl)C(=O)C(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.